Home > Products > Screening Compounds P136575 > [6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride
[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride - 1909312-48-6

[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride

Catalog Number: EVT-3086585
CAS Number: 1909312-48-6
Molecular Formula: C8H15Cl2N3O2
Molecular Weight: 256.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

    7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    • Compound Description: Compound 2 was developed as a potential improvement over Compound 1, aiming to reduce bioactivation by introducing a metabolic soft spot on the naphthyridine ring []. While the primary metabolic transformation shifted to the alkoxy substituent, Compound 2 still exhibited glutathione conjugation and covalent binding in vitro and in vivo, albeit to a lesser extent than Compound 1 [].

    Isoxazole and Pyrazole Analogs

    • Compound Description: Replacing the isothiazole ring of Compounds 1 and 2 with bioisosteric heterocycles, such as isoxazole or pyrazole, led to a reduction in bioactivation while maintaining desirable pharmacokinetic and pharmacodynamic properties [].
    Introduction to Heterocyclic Frameworks and Pyridazine Derivatives

    Heterocyclic compounds constitute >75% of FDA-approved pharmaceuticals, with nitrogen-containing heterocycles dominating due to their structural versatility and capacity for molecular interactions [4] [9]. Among diazines, the pyridazine ring (1,2-diazine) represents an underexploited scaffold with distinctive physicochemical properties. Its asymmetric nitrogen placement generates a high dipole moment (3.94 D), exceeding pyrimidine (2.42 D) and pyrazine (0.63 D), enabling enhanced π-π stacking and dipole-dipole interactions with biological targets [9]. This polarity, combined with dual hydrogen-bonding capability (H-bond acceptor at N1 and H-bond donor at N2 when protonated), makes pyridazine an exceptional framework for drug design. Recent FDA approvals of pyridazine-containing drugs like relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (TYK2 allosteric inhibitor) underscore its therapeutic relevance [9].

    [6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride exemplifies a strategically functionalized pyridazine derivative. Its structure integrates three pharmacologically significant elements: (1) the pyridazine core for target engagement, (2) the 2-methoxyethoxy side chain for solubility modulation, and (3) the primary amine handle for salt formation and derivatization. This review examines the synergistic contributions of these components to drug-likeness and bioactivity.

    Role of Pyridazine-Based Scaffolds in Modern Medicinal Chemistry

    Pyridazine derivatives exhibit multifaceted therapeutic applications attributed to their unique physicochemical and pharmacodynamic profiles:

    • Enhanced Solubility-Permeability Balance: The pyridazine ring’s polarity increases aqueous solubility compared to benzene isosteres, reducing attrition due to poor dissolution. Crucially, this does not compromise membrane permeability, as evidenced by pyridazine-containing CNS-active agents like the anxiolytic zolpidem analogs [6] [9]. This balance addresses a key challenge in lead optimization.

    • Reduced hERG Liability: Pyridazine incorporation can diminish cardiotoxicity risk by attenuating interaction with the hERG potassium channel. This effect correlates with reduced lipophilicity (cLogP typically 1–2 units lower than phenyl analogs) and disrupted π-cation stacking in the channel’s pore domain [9].

    • Metabolic Stability: Pyridazines exhibit lower susceptibility to cytochrome P450-mediated oxidation compared to phenyl or pyridine rings. Computational studies attribute this to electron-deficient character and altered sites of metabolic attack [9].

    Table 1: Comparative Physicochemical Properties of Bioisosteric Azine Rings

    HeterocycleDipole Moment (D)H-Bond Acceptor SitescLogP (vs Benzene)CYP Inhibition Risk
    Pyridazine3.942 (N1, N2)-0.5 to -1.2Low
    Pyrimidine2.422 (N1, N3)-0.3 to -0.8Moderate
    Pyrazine0.632 (N1, N4)-0.2 to -0.7Moderate
    Benzene0.000ReferenceHigh
    • Case Studies in Kinase Inhibition: Pyridazine-based kinase inhibitors leverage the scaffold’s H-bonding capacity for ATP-competitive binding. Ponatinib (chronic myeloid leukemia) uses its pyridazine ring for hinge region interactions, while gandotinib (JAK2 inhibitor in Phase II trials) employs an imidazo[1,2-b]pyridazine core for high kinase selectivity [6]. The scaffold’s flat geometry facilitates intercalation into purine-binding pockets.

    Significance of Methoxyethoxy Substituents in Modulating Bioactivity

    The 2-methoxyethoxy group (–OCH₂CH₂OCH₃) serves as a polar, non-ionizable solubilizing appendage with advantageous pharmacokinetic effects:

    • Solubility-Enhancing Effects: Ethylene glycol ether moieties improve aqueous solubility through H-bond donation/acceptance without forming zwitterions. In [6-(2-methoxyethoxy)pyridazin-3-yl]methanamine, this substituent counterbalances the hydrophobic pyridazine core, yielding calculated logS values >−3.0, suitable for oral absorption [10].

    • Bioavailability Optimization: Methoxyethoxy groups enhance intestinal permeability via transient interactions with P-glycoprotein efflux transporters. Studies on HIV protease inhibitors demonstrated 1.8–3.5-fold higher AUC values with methoxyethoxy versus methyl analogs [1]. This group also reduces plasma protein binding by 10–20% compared to alkyl chains, increasing free drug fraction [10].

    • Stereoelectronic Influence: The electron-donating methoxy group (+R effect) elevates the pyridazine ring’s HOMO energy, facilitating π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in target proteins. Substituent positioning at C6 maximizes conjugation with the ring nitrogen lone pairs [9].

    Table 2: Impact of C6 Substituents on Pyridazine Physicochemical Properties

    C6 SubstituentlogP (Experimental)Aqueous Solubility (μg/mL)Passive Permeability (PAMPA, ×10⁻⁶ cm/s)
    –OCH₃0.9545012.5
    –OCH₂CH₂OCH₃0.6278015.8
    –CH₃1.381208.3
    –Cl1.67856.9
    • Target Engagement: In kinase inhibitors like the B-Raf inhibitor vemurafenib analogs, the methoxyethoxy group forms hydrogen bonds with backbone carbonyls in the DFG motif (Asp-Phe-Gly), stabilizing the inactive kinase conformation [1]. Its flexibility accommodates induced-fit binding.

    Rationale for Amine Functionalization in Heterocyclic Drug Design

    The primary amine in [6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine provides strategic versatility:

    • Salt Formation for Developability: As a dihydrochloride salt, the compound achieves >95% crystallinity, enhancing stability and formulation handling. Amine hydrochloride salts typically exhibit superior hygroscopicity profiles versus free bases or other salts, minimizing degradation during storage [1].

    • Synthetic Handle for Diversification: The amine enables rapid generation of analogs via:

    • Amide coupling: Using carboxylic acids or activated esters
    • Reductive amination: With aldehydes/ketones
    • Urea/thiourea formation: With isocyanates/isothiocyanates
    • Sulfonamidation: With sulfonyl chloridesThis facilitates exploration of structure-activity relationships (SAR) without modifying the core heterocycle [4].

    • Pharmacophore Integration: Primary amines serve as:

    • Cationic anchors for ionic interactions with Asp/Glu residues (e.g., aminergic GPCR antagonists)
    • H-bond donors to carbonyl oxygens or π-systems
    • Metal coordinators in metalloenzyme inhibitors (e.g., histone deacetylases) [4] [8]

    • Case Studies:

    • Sparsentan (dual endothelin/angiotensin receptor antagonist): The terminal amine forms a critical salt bridge with Asp288 of the AT₁ receptor [4].
    • Zavegepant (CGRP receptor antagonist): Its primary amine interacts with Glu92 of the CGRP receptor via protonated state at physiological pH [4].
    • PROTACs (proteolysis-targeting chimeras): Amines serve as linkers connecting E3 ligase binders to target protein ligands, as in pyridazine-based TRK degraders [6].

    Table 3: Protonation States and Salt Formation of Pyridazine Methanamines

    Physiological ConditionProtonation StateDominant InteractionsRepresentative Drug Analogs
    Gastric pH (1.0–3.0)–NH₃⁺ (dicationic)Ionic bondingSparsentan hydrochloride
    Intestinal pH (6.5–7.5)–NH₃⁺ (monocationic)Ionic/H-bondingZavegepant
    Plasma pH (7.4)–NH₂ / –NH₃⁺ (mixed)H-bonding/Cation-πGandotinib intermediates

    Properties

    CAS Number

    1909312-48-6

    Product Name

    [6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride

    IUPAC Name

    [6-(2-methoxyethoxy)pyridazin-3-yl]methanamine;dihydrochloride

    Molecular Formula

    C8H15Cl2N3O2

    Molecular Weight

    256.13

    InChI

    InChI=1S/C8H13N3O2.2ClH/c1-12-4-5-13-8-3-2-7(6-9)10-11-8;;/h2-3H,4-6,9H2,1H3;2*1H

    InChI Key

    RQLPDRJVSWRKBF-UHFFFAOYSA-N

    SMILES

    COCCOC1=NN=C(C=C1)CN.Cl.Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.